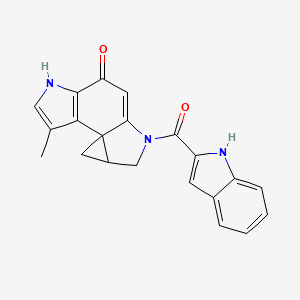
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one typically involves multi-step organic reactions. The starting materials are usually simple indole derivatives, which undergo a series of transformations including cyclization, carbonylation, and methylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and better control over reaction conditions. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The indole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the indole ring.
科学研究应用
Chemistry
In chemistry, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of indole derivatives in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one may be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a candidate for further investigation in preclinical and clinical studies.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
Similar compounds to (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one include other indole derivatives such as:
- 1H-indole-2-carboxylic acid
- 1H-indole-3-carboxaldehyde
- 1H-indole-3-acetic acid
Uniqueness
What sets (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one apart from these similar compounds is its unique cyclopropane-fused pyrroloindole structure. This structural feature may confer distinct reactivity and biological activity, making it a compound of interest for further research and development.
属性
CAS 编号 |
110352-06-2 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
10-(1H-indole-2-carbonyl)-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one |
InChI |
InChI=1S/C21H17N3O2/c1-11-9-22-19-16(25)7-17-21(18(11)19)8-13(21)10-24(17)20(26)15-6-12-4-2-3-5-14(12)23-15/h2-7,9,13,22-23H,8,10H2,1H3 |
InChI 键 |
XSIHIAJHMICCIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=CC=CC=C6N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


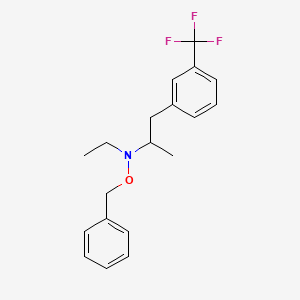
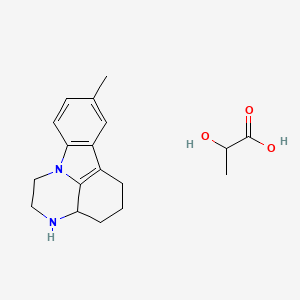


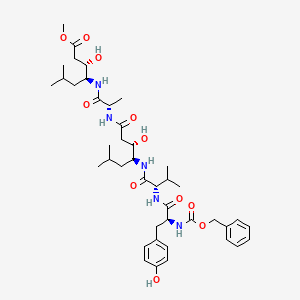
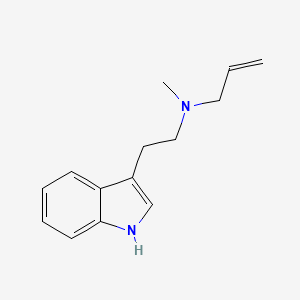
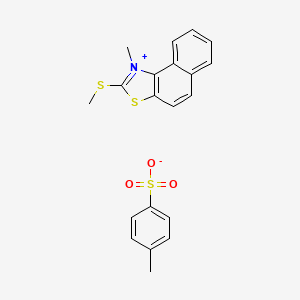
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
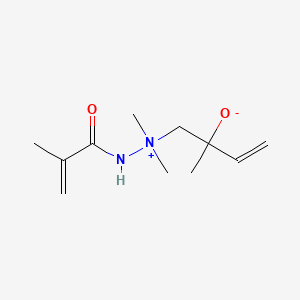
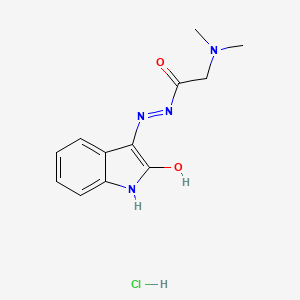

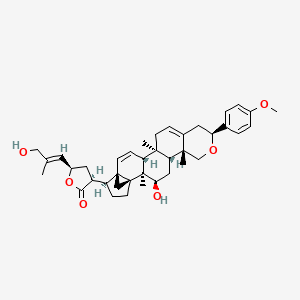
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
